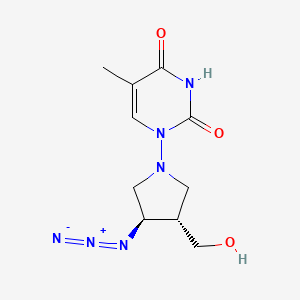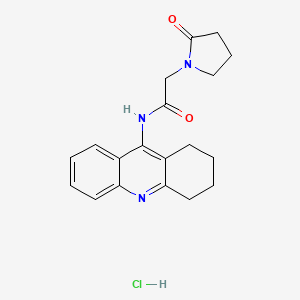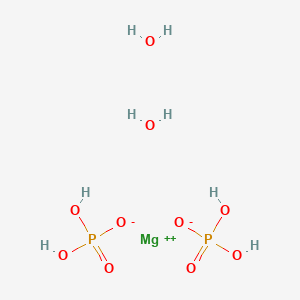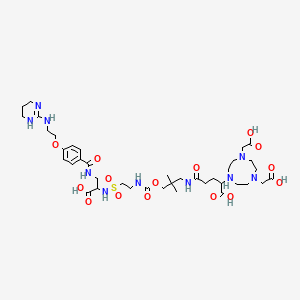
Nodaga-theranost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nodaga-theranost is a radiolabeled peptidomimetic compound designed for targeting integrin receptors, specifically the αvβ3 integrin receptor. It is used in positron emission tomography (PET) imaging to visualize tumor angiogenesis and metastasis. This compound has shown high affinity and specificity for integrin receptors, making it a valuable tool in cancer diagnostics and treatment planning .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nodaga-theranost involves the conjugation of a peptidomimetic ligand to a chelator, which is then radiolabeled with gallium-68. The peptidomimetic ligand is designed to mimic the natural ligands of integrin receptors, enhancing its binding affinity and specificity. The chelator, typically a macrocyclic compound like NODAGA, is used to securely hold the radiometal .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the synthesis of the peptidomimetic ligand, its conjugation to the chelator, and subsequent radiolabeling with gallium-68. The production process is optimized for high yield and purity, ensuring the compound’s effectiveness and safety for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
Nodaga-theranost primarily undergoes complexation reactions during its synthesis. The chelation of gallium-68 to the NODAGA chelator is a key step in the preparation of this compound. This reaction is typically carried out under mild conditions to ensure the stability of the radiolabeled product .
Common Reagents and Conditions
Chelation Reaction: The chelation of gallium-68 to NODAGA is performed in an aqueous solution at a slightly acidic pH (around 4-5).
Conjugation Reaction: The conjugation of the peptidomimetic ligand to the chelator involves the use of coupling reagents such as carbodiimides or click chemistry reagents.
Major Products Formed
The major product formed from these reactions is the radiolabeled this compound complex, which consists of the peptidomimetic ligand conjugated to the NODAGA chelator, with gallium-68 securely bound within the chelator .
Applications De Recherche Scientifique
Nodaga-theranost has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Diagnostics: this compound is used in PET imaging to visualize tumor angiogenesis and metastasis.
Theranostics: The compound’s ability to combine diagnostic imaging with therapeutic applications makes it a valuable tool in theranostics.
Personalized Medicine: this compound enables personalized medicine strategies by providing detailed information about tumor characteristics and treatment efficacy.
Mécanisme D'action
Nodaga-theranost exerts its effects by targeting the αvβ3 integrin receptor, which is overexpressed in many types of cancer cells. The peptidomimetic ligand binds to the integrin receptor with high affinity, allowing for precise targeting of cancerous tissues. Once bound, the radiolabeled compound emits positrons, which are detected by PET imaging to visualize the tumor and its metastasis .
Comparaison Avec Des Composés Similaires
Nodaga-theranost is unique in its high affinity and specificity for integrin receptors, making it a valuable tool in cancer diagnostics and treatment. Similar compounds include:
DOTA-based Radiotracers: These compounds also use a macrocyclic chelator (DOTA) for radiolabeling with gallium-68.
NOTA-based Radiotracers: Similar to DOTA-based compounds, NOTA-based radiotracers use a different macrocyclic chelator (NOTA) for radiolabeling.
15-5 Macrocycles: These compounds use a pentaazamacrocyclic chelator for radiolabeling with copper-64.
This compound stands out due to its optimized design for integrin receptor targeting, making it a superior choice for cancer diagnostics and theranostics.
Propriétés
Numéro CAS |
1393933-89-5 |
|---|---|
Formule moléculaire |
C39H62N10O15S |
Poids moléculaire |
943.0 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[[3-[2-[[1-carboxy-2-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]ethyl]sulfamoyl]ethylcarbamoyloxy]-2,2-dimethylpropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O15S/c1-39(2,25-45-31(50)9-8-30(36(58)59)49-18-16-47(23-32(51)52)14-15-48(17-19-49)24-33(53)54)26-64-38(60)43-13-21-65(61,62)46-29(35(56)57)22-44-34(55)27-4-6-28(7-5-27)63-20-12-42-37-40-10-3-11-41-37/h4-7,29-30,46H,3,8-26H2,1-2H3,(H,43,60)(H,44,55)(H,45,50)(H,51,52)(H,53,54)(H,56,57)(H,58,59)(H2,40,41,42) |
Clé InChI |
JFHDTNLQMPZLDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC(=O)CCC(C(=O)O)N1CCN(CCN(CC1)CC(=O)O)CC(=O)O)COC(=O)NCCS(=O)(=O)NC(CNC(=O)C2=CC=C(C=C2)OCCNC3=NCCCN3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


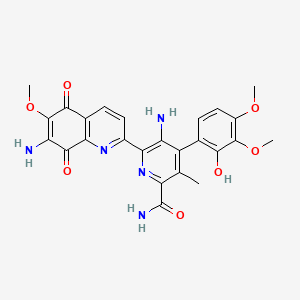
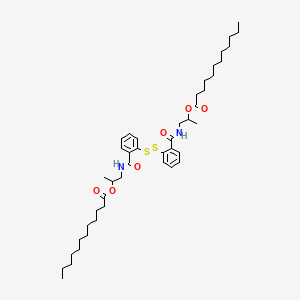

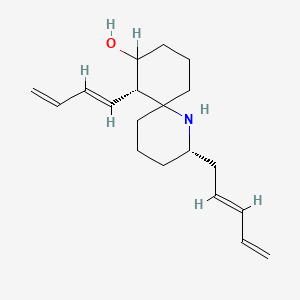
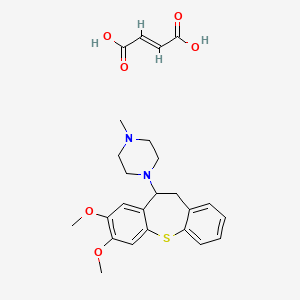
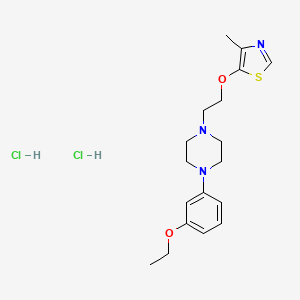


![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)

